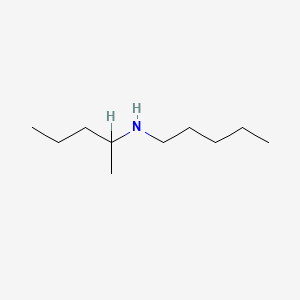

(Pentan-2-yl)(pentyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(Pentan-2-yl)(pentyl)amine” is an organic compound that belongs to the class of amines . The name suggests that it contains a pentyl group (a five-carbon alkyl group) and an amine group (NH2) .

Synthesis Analysis

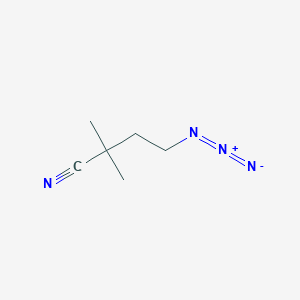

Amines can be synthesized through various methods. One common method is the reduction of nitriles, amides, or nitro compounds. Other methods include S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .Molecular Structure Analysis

The molecular structure of “(Pentan-2-yl)(pentyl)amine” consists of a pentyl group attached to an amine group. The IUPAC name is N-(1-methylbutyl)-1-pentanamine .Applications De Recherche Scientifique

- (Pentan-2-yl)(pentyl)amine can serve as a bifunctional catalyst in organic synthesis. Its amine functionality allows it to participate in nucleophilic reactions, while the alkyl groups enhance its steric properties. Researchers have explored its use in asymmetric transformations, such as Michael additions and Mannich reactions .

- Chiral cyclic amines, like the tetrahydro-β-carboline moiety found in (Pentan-2-yl)(pentyl)amine , appear in natural products and biologically important molecules. These compounds play a crucial role in drug discovery and development. Researchers investigate their synthesis and applications in medicinal chemistry .

- Tamsulosin , a widely used drug for treating benign prostatic hyperplasia (BPH), contains a tetrahydrofuran moiety similar to that found in (Pentan-2-yl)(pentyl)amine . Exploring analogs of tamsulosin could lead to novel therapeutic agents for BPH and related conditions .

- Alkylamines exhibit surfactant behavior due to their amphiphilic nature. Researchers study the surface activity of (Pentan-2-yl)(pentyl)amine to understand its potential applications in emulsification, foaming, and dispersion processes .

- Alkylamines can act as corrosion inhibitors for metals. Investigating the inhibitory effects of (Pentan-2-yl)(pentyl)amine on metal surfaces (e.g., steel, aluminum) could have practical implications in industrial settings .

- Some alkylamines serve as catalysts in polymerization reactions. Researchers explore their use in the synthesis of functional polymers, such as polyurethanes, polyamides, and polyesters .

Bifunctional Catalysis

Chiral Amine Synthesis

Flomax Analogs

Surfactant Properties

Corrosion Inhibition

Polymerization Catalysts

Safety and Hazards

Propriétés

IUPAC Name |

N-pentan-2-ylpentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-4-6-7-9-11-10(3)8-5-2/h10-11H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGJYFYOVKKNQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(C)CCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Pentan-2-yl)(pentyl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2709906.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2709907.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709912.png)

![8-((4-Fluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2709916.png)

![benzo[d][1,3]dioxol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2709926.png)